molecular formula C5H9N3O3S B6599629 4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide CAS No. 1596762-12-7

4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide

Cat. No.: B6599629
CAS No.: 1596762-12-7
M. Wt: 191.21 g/mol
InChI Key: YAKZGHAAOJFLFL-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a methoxy group, a methyl group, and a sulfonamide group attached to the pyrazole ring, making it a unique and valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide is unique due to the presence of all three functional groups (methoxy, methyl, and sulfonamide) on the pyrazole ring. This combination of functional groups enhances its chemical reactivity and broadens its range of applications in various fields .

Biological Activity

4-Methoxy-1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse applications in medicinal chemistry and organic synthesis. This compound's unique structure, characterized by a methoxy group, a methyl group, and a sulfonamide group, enhances its biological activity and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It acts as an enzyme inhibitor, potentially blocking the active sites of various enzymes involved in critical biochemical pathways. This inhibition can lead to significant effects on cellular processes, including proliferation and apoptosis.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer properties. Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of several cancer cell types, including:

Cancer Type Cell Line Inhibition Activity
Breast CancerMDA-MB-231Significant reduction in cell viability
Liver CancerHepG2Moderate inhibition observed
Cervical CancerHeLaNotable cytotoxicity
Lung CancerA549Effective growth inhibition

In vitro studies have demonstrated that this compound can enhance the efficacy of conventional chemotherapeutics like doxorubicin through synergistic effects, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the methoxy and sulfonamide groups contributes significantly to its enzyme inhibitory effects and enhances solubility, which is vital for bioavailability.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of pyrazole derivatives against breast cancer cells (MCF-7 and MDA-MB-231) revealed that this compound exhibited a significant reduction in cell proliferation rates compared to controls. The combination index method indicated a synergistic effect when used alongside doxorubicin .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) highlighting its potential as an antimicrobial agent .

Properties

IUPAC Name

4-methoxy-2-methylpyrazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3S/c1-8-5(12(6,9)10)4(11-2)3-7-8/h3H,1-2H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKZGHAAOJFLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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